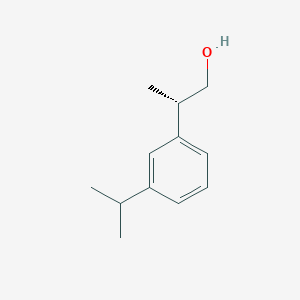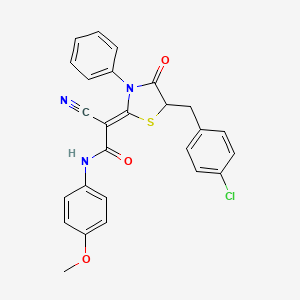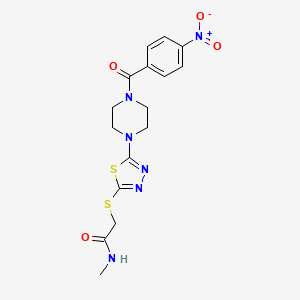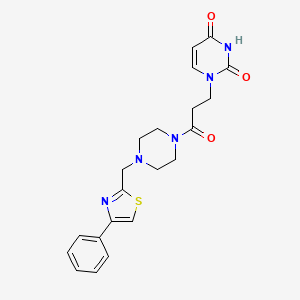
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol, also known as dexibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a chiral molecule that exists in two enantiomeric forms, with the (S)-enantiomer being the active form. Dexibuprofen is a derivative of ibuprofen, which is a widely used NSAID. However, dexibuprofen has been found to have some advantages over ibuprofen, including higher potency and fewer side effects.
Wirkmechanismus
Like other NSAIDs, (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response, and their production is increased in response to injury or infection. By reducing the production of prostaglandins, this compound can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
Dexibuprofen has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. It has also been found to reduce the activity of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair. Dexibuprofen can also affect the cardiovascular system, as it has been found to reduce platelet aggregation and lower blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Dexibuprofen has several advantages for use in laboratory experiments. It is a well-characterized molecule that is readily available, and its synthesis is well-established. It is also relatively stable and has a long shelf life. However, (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol does have some limitations, particularly in terms of its solubility. It is poorly soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol. One area of interest is its potential use in cancer therapy. Several studies have suggested that this compound may have anti-cancer properties, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the development of new formulations of this compound that could improve its solubility and bioavailability. Finally, there is potential for research on the mechanism of action of this compound, particularly in terms of its effects on cytokine production and matrix metalloproteinase activity.
Synthesemethoden
Dexibuprofen can be synthesized from ibuprofen via a resolution process that separates the (S)-enantiomer from the (R)-enantiomer. This can be achieved using various methods, such as chiral chromatography or enzymatic resolution. The (S)-enantiomer can also be synthesized directly from a chiral precursor using asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
Dexibuprofen has been the subject of numerous scientific studies, particularly in the fields of pharmacology and medicinal chemistry. Its anti-inflammatory and analgesic properties have been extensively studied, and it has been found to be effective in treating a range of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual pain. Dexibuprofen has also been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
(2S)-2-(3-propan-2-ylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLKNHPVKYEIG-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC(=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)
![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)
![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)



![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)
![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)


